molecular formula C15H8Br2O6 B1237351 3',5'-Dibromo-2',4,4',6'-Tetrahydroxy Aurone CAS No. 126985-05-5

3',5'-Dibromo-2',4,4',6'-Tetrahydroxy Aurone

Cat. No.: B1237351
CAS No.: 126985-05-5
M. Wt: 444.03 g/mol
InChI Key: BRPKBUNFOZFULQ-SGAXSIHGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Chemical Reactions Analysis

Types of Reactions

3’,5’-DIBROMO-2’,4,4’,6’-TETRAHYDROXY AURONE can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3’,5’-DIBROMO-2’,4,4’,6’-TETRAHYDROXY AURONE has various scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying the reactivity of aurones.

    Biology: Investigated for its potential biological activities, such as antioxidant and antimicrobial properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of dyes and pigments due to its bright yellow color.

Mechanism of Action

The mechanism of action of 3’,5’-DIBROMO-2’,4,4’,6’-TETRAHYDROXY AURONE involves its interaction with various molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and inhibiting oxidative stress. It may also exert antimicrobial effects by disrupting microbial cell membranes and inhibiting key enzymes. Additionally, its anti-inflammatory and anticancer activities are thought to involve modulation of signaling pathways such as NF-κB and MAPK .

Comparison with Similar Compounds

Similar Compounds

    2’,4,4’,6’-TETRAHYDROXY AURONE: Lacks the bromine atoms and has different reactivity and biological activities.

    3’,5’-DIBROMO-2’,4,4’,6’-TETRAHYDROXY CHALCONE: Similar structure but with a different core, leading to distinct properties.

    3’,5’-DIBROMO-2’,4,4’,6’-TETRAHYDROXY FLAVONE: Another related flavonoid with unique chemical and biological characteristics.

Uniqueness

3’,5’-DIBROMO-2’,4,4’,6’-TETRAHYDROXY AURONE is unique due to its specific bromination pattern, which imparts distinct chemical reactivity and biological activities compared to other aurones and related flavonoids .

Properties

CAS No.

126985-05-5

Molecular Formula

C15H8Br2O6

Molecular Weight

444.03 g/mol

IUPAC Name

(2Z)-2-[(3,5-dibromo-2,4-dihydroxyphenyl)methylidene]-4,6-dihydroxy-1-benzofuran-3-one

InChI

InChI=1S/C15H8Br2O6/c16-7-1-5(13(20)12(17)14(7)21)2-10-15(22)11-8(19)3-6(18)4-9(11)23-10/h1-4,18-21H/b10-2-

InChI Key

BRPKBUNFOZFULQ-SGAXSIHGSA-N

Isomeric SMILES

C1=C(C=C2C(=C1O)C(=O)/C(=C/C3=CC(=C(C(=C3O)Br)O)Br)/O2)O

SMILES

C1=C(C=C2C(=C1O)C(=O)C(=CC3=CC(=C(C(=C3O)Br)O)Br)O2)O

Canonical SMILES

C1=C(C=C2C(=C1O)C(=O)C(=CC3=CC(=C(C(=C3O)Br)O)Br)O2)O

Synonyms

3',5'-dibromo-2',4,4',6-tetrahydroxyaurone
3,5-DBTHA

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3',5'-Dibromo-2',4,4',6'-Tetrahydroxy Aurone
Reactant of Route 2
3',5'-Dibromo-2',4,4',6'-Tetrahydroxy Aurone
Reactant of Route 3
3',5'-Dibromo-2',4,4',6'-Tetrahydroxy Aurone
Reactant of Route 4
3',5'-Dibromo-2',4,4',6'-Tetrahydroxy Aurone
Reactant of Route 5
3',5'-Dibromo-2',4,4',6'-Tetrahydroxy Aurone
Reactant of Route 6
3',5'-Dibromo-2',4,4',6'-Tetrahydroxy Aurone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.